![molecular formula C10H10Cl3NO5S B14647208 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid CAS No. 53859-35-1](/img/structure/B14647208.png)
2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid is a synthetic organic compound known for its unique chemical structure and properties It is derived from 2,4,5-Trichlorophenoxyacetic acid, a well-known herbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid typically involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
2,4,5-Trichlorophenoxyacetic acid+ethane-1-sulfonyl chloride→2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A precursor and structurally related compound known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal activity.
2,4,5-Trichlorophenol: A related compound used in the synthesis of 2,4,5-Trichlorophenoxyacetic acid.
Uniqueness
2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid is unique due to the presence of both the sulfonic acid and acetamido groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53859-35-1 |
|---|---|
Molekularformel |
C10H10Cl3NO5S |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H10Cl3NO5S/c11-6-3-8(13)9(4-7(6)12)19-5-10(15)14-1-2-20(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
RORRZKNHSVHBMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


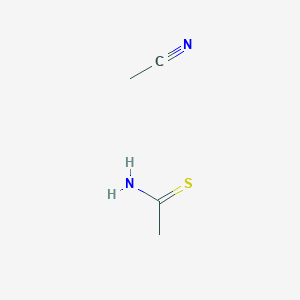

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
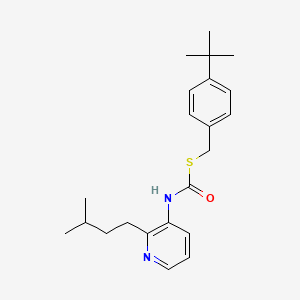
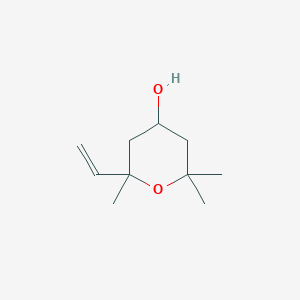
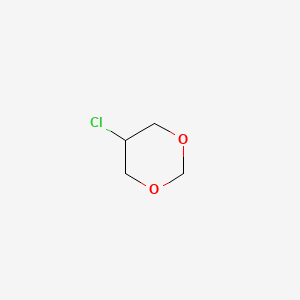

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
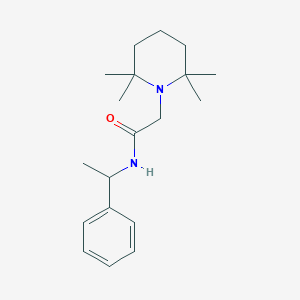
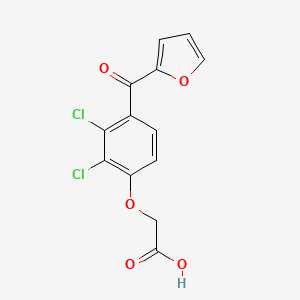

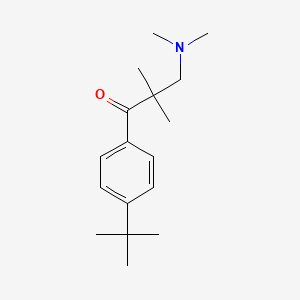
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
